REACTION_CXSMILES
|
C([O-])(=O)C.[NH4+:5].[CH2:6]([CH:10]1[CH:21]2[C:22](=O)[CH:17]([CH2:18][CH2:19][CH2:20]2)[C:16]2(O)[CH:11]1[CH2:12][CH2:13][CH2:14][CH2:15]2)[CH2:7][CH2:8][CH3:9]>C(O)(=O)C>[CH2:6]([C:10]1[C:21]2[CH2:20][CH2:19][CH2:18][CH2:17][C:22]=2[N:5]=[C:16]2[C:11]=1[CH2:12][CH2:13][CH2:14][CH2:15]2)[CH2:7][CH2:8][CH3:9] |f:0.1|
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Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
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Name
|
cupric acetate monohydrate
|
Quantity
|
82 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
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solvent
|
Smiles
|
C(C)(=O)O
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Name
|
8-n-butyl-2-hydroxytricyclo[7.3.1.02,7 ]tridecan-13-one
|
Quantity
|
53 g
|
Type
|
reactant
|
Smiles
|
C(CCC)C1C2CCCCC2(C2CCCC1C2=O)O
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Type
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CUSTOM
|
Details
|
The mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
A 500 mL, one-necked flask equipped with a magnetic stirring bar
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Type
|
CUSTOM
|
Details
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a Claisen adapter, and a reflux condenser equipped with a nitrogen inlet
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Type
|
CUSTOM
|
Details
|
a bubble (Note 6)
|
Type
|
CUSTOM
|
Details
|
flushed with nitrogen
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Type
|
TEMPERATURE
|
Details
|
heated
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Type
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TEMPERATURE
|
Details
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at reflux under a static atmosphere of nitrogen for 15 min.
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
is added in several portions
|
Type
|
STIRRING
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Details
|
The blue-green reaction mixture is stirred
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux under nitrogen for 3 hrs
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
, then the reaction flask is cooled in an ice bath for 2-3 hours
|
Duration
|
2.5 (± 0.5) h
|
Type
|
CUSTOM
|
Details
|
Precipitated cuprous acetate is removed by vacuum filtration
|
Type
|
WASH
|
Details
|
coarse porosity) and washed with 100 mL of acetic acid
|
Type
|
ADDITION
|
Details
|
The combined filtrates are diluted with 500 mL of water
|
Type
|
TEMPERATURE
|
Details
|
cooled in ice
|
Type
|
ADDITION
|
Details
|
carefully neutralized by slow addition of aqueous sodium hydroxide (Note 7)
|
Type
|
CUSTOM
|
Details
|
The resulting cloudy mixture is transferred to a separatory funnel
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (400 mL
|
Type
|
WASH
|
Details
|
The combined ether extracts are washed with 140 mL of 3% aqueous sodium hydroxide and 70 mL of saturated aqueous sodium chloride
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The solids are removed by filtration
|
Type
|
WASH
|
Details
|
washed with at least 200 ml of ether
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrates are concentrated to minimum volume
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator and residual solvent
|
Type
|
CUSTOM
|
Details
|
is removed under vacuum (1mm)
|
Type
|
CUSTOM
|
Details
|
The product is obtained as a beige crystalline solid, mp 35-37° C., 47 g (97%) (Note 8)
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Name
|
|
Type
|
|
Smiles
|
C(CCC)C=1C=2CCCCC2N=C2CCCCC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |